

Definitive Guide to the Specificity of Anti-p27 Kip1 Antibodies

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For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available antibodies targeting the cyclin-dependent kinase inhibitor p27 Kip1 (also known as CDKN1B), a critical regulator of cell cycle progression. The data presented here is compiled from manufacturer datasheets and independent validation studies to aid in the selection of the most suitable antibody for your research needs.

Comparative Analysis of Anti-p27 Kip1 Antibodies

The specificity and performance of an antibody are determined by its ability to bind to the target protein with high affinity and minimal off-target interactions. Here, we compare several widely used monoclonal antibodies for p27 Kip1, focusing on their validation, recommended applications, and immunogen characteristics.

Table 1: Key Characteristics of Selected Anti-p27 Kip1 Monoclonal Antibodies

Feature	Clone Y236	Clone D69C12	Clone 341116	Clone F-8
Host Species	Rabbit	Rabbit	Rat	Mouse
Clonality	Monoclonal	Monoclonal	Monoclonal	Monoclonal
Isotype	IgG	IgG	IgG2A	IgG1 κ
Immunogen	Proprietary	Synthetic peptide near Arg19 of human p27 Kip1 protein[1]	E. coli-derived recombinant human p27 Kip1 (Met1-Thr198)	Recombinant full-length mouse p27 Kip1 (amino acids 1-197)[2]
Validated Applications	WB, IHC-P, ICC/IF, Flow Cytometry (Intra), IP[3]	WB, IHC, IF, IP, Flow Cytometry	IHC, Direct ELISA	WB, IP, IF, IHC(P), FCM, ELISA
Species Reactivity	Human, Mouse, Rat	Human, Mouse, Rat, Monkey	Human, Mouse, Rat	Human, Mouse, Rat
Supplier Examples	Abcam (ab32034), Biocare Medical (CM328A)	Cell Signaling Technology (#3686)	R&D Systems (MAB22561)	Santa Cruz Biotechnology (sc-1641)

Experimental Validation of Specificity

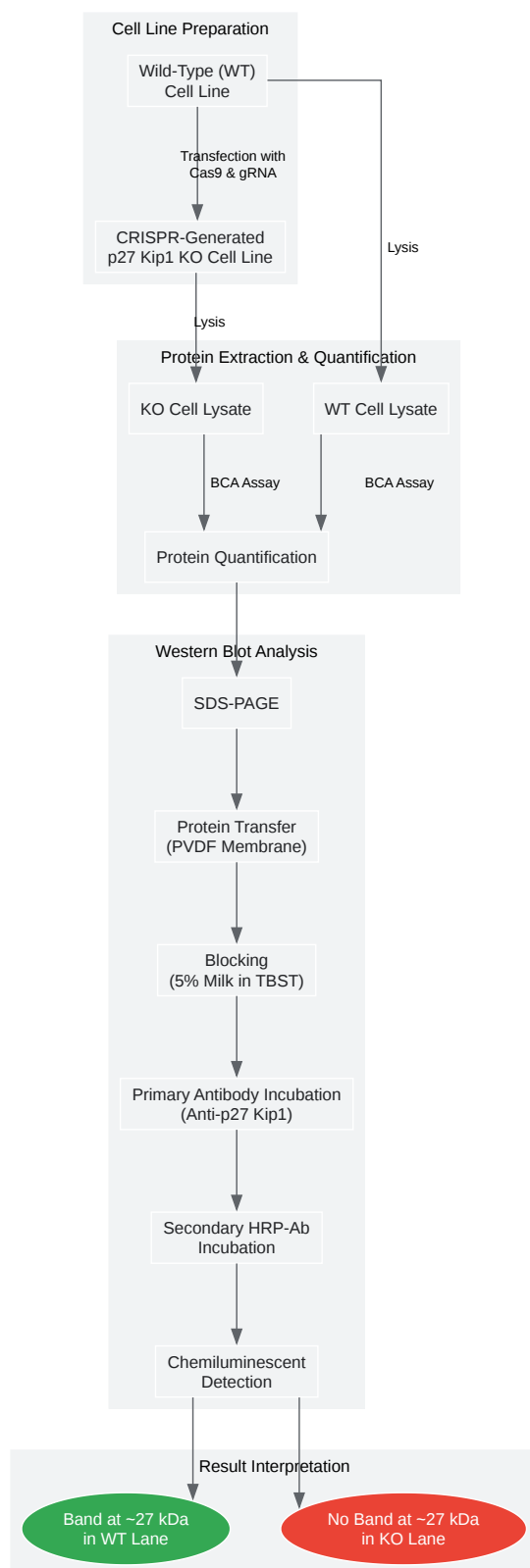
The most rigorous validation of antibody specificity comes from testing on knockout (KO) or knockdown samples, where the target protein is absent. This allows for a definitive assessment of the antibody's ability to distinguish its target from other cellular proteins.

Table 2: Summary of Knockout (KO) Validation Data

Antibody Clone	Validation Method	Experimental Finding	Reference
Y236	Western Blot	Signal is present in wild-type HCT 116 and HAP1 cell lysates but absent in CDKN1B knockout lysates.	Abcam Datasheet (ab206927)
D69C12	Western Blot	A specific band is detected in control HeLa cell lysates, which is absent in p27 Kip1 knockout HeLa cells.	Cell Signaling Technology Datasheet (#3686)
341116	Immunohistochemistry	Specific staining is observed in tissue sections from normal mice, with this staining being absent in tissues from p27/Kip1 knockout mice.	R&D Systems Datasheet (MAB22561)

Workflow for Antibody Specificity Validation using Knockout (KO) Cells

The following diagram illustrates a typical workflow for validating antibody specificity using CRISPR-Cas9 generated knockout cells.



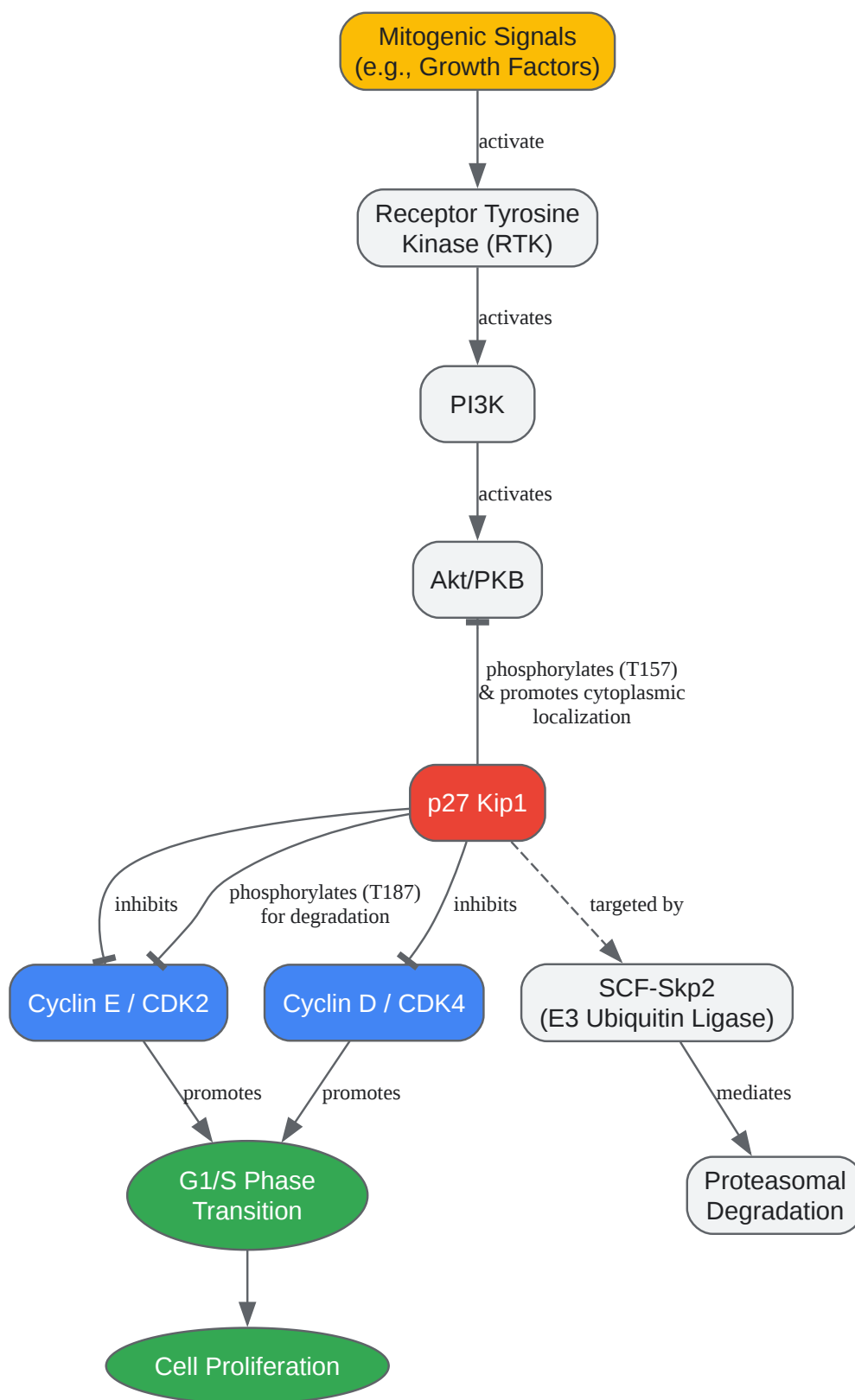
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Caption: Workflow for Antibody Knockout Validation.

The Role of p27 Kip1 in Cell Cycle Regulation

p27 Kip1 is a key inhibitor of cyclin-dependent kinases (CDKs). Its primary function is to control the cell cycle's progression from the G1 to the S phase. It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes. The expression and activity of p27 are tightly regulated by various signaling pathways. Reduced levels of p27 are often associated with a poor prognosis in several types of cancer.

p27 Kip1 Signaling Pathway



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Caption: Simplified p27 Kip1 signaling pathway.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are standard protocols for key applications.

Western Blotting Protocol

This protocol outlines the steps for detecting p27 Kip1 in whole-cell lysates.

A. Sample Preparation (Cell Lysates)

- Aspirate media from cultured cells and wash once with ice-cold 1X Phosphate Buffered Saline (PBS).
- Add 1X RIPA lysis buffer containing protease and phosphatase inhibitors to the plate.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Sonicate for 10-15 seconds to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
- Add 4X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -20°C.

B. SDS-PAGE and Protein Transfer

- Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

C. Immunodetection

- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-p27 Kip1 antibody (e.g., Clone D69C12 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% milk/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a chemiluminescent HRP substrate (ECL) for 1-5 minutes.
- Capture the signal using a digital imager or X-ray film.

Immunohistochemistry (IHC-P) Protocol

This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 min).
 - Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature for 20-30 minutes.
- Staining:

- Wash slides with PBS.
- Circle the tissue section with a hydrophobic barrier pen.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Rinse with PBS.
- Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
- Incubate with the primary anti-p27 Kip1 antibody (e.g., Clone Y236 at 1:200 dilution) in a humidified chamber overnight at 4°C.
- Wash slides 3 x 5 min with PBS.
- Incubate with a biotinylated secondary antibody followed by an HRP-streptavidin complex, or with an HRP-polymer-based detection system, according to the manufacturer's instructions.
- Wash slides 3 x 5 min with PBS.
- Visualization and Counterstaining:
 - Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (typically 2-10 minutes).
 - Stop the reaction by rinsing with distilled water.
 - Counterstain with Hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water or a bluing reagent.
 - Dehydrate through graded ethanol and clear with xylene.
 - Mount with a permanent mounting medium.

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